Protopanaxadiol

Description

Overview of Protopanaxadiol (B1677965) as a Dammarane-Type Triterpenoid (B12794562)

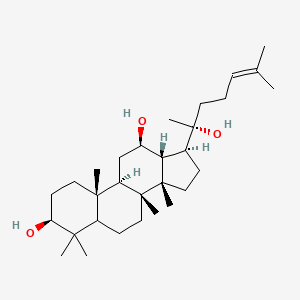

This compound (PPD) is a tetracyclic triterpenoid and a key sapogenin, which is the non-sugar part of a saponin (B1150181). wikipedia.orgwikipedia.org It belongs to the dammarane (B1241002) class of triterpenoids, characterized by a specific four-ring carbon skeleton. wikipedia.orgtaylorandfrancis.comresearchgate.net The foundational structure of dammarane-type ginsenosides (B1230088), including PPD, consists of a 17-carbon atom framework arranged in four rings. taylorandfrancis.com PPD is one of the primary aglycones, or non-sugar components, of ginsenosides, which are the main active compounds in ginseng (Panax species). wikipedia.orgresearchgate.net Specifically, PPD is the aglycone for this compound-type ginsenosides. frontiersin.org These are distinguished from protopanaxatriol-type ginsenosides by the absence of a hydroxyl group at the C-6 position of the dammarane skeleton. nih.govfrontiersin.org The chemical formula for this compound is C₃₀H₅₂O₃, and its molar mass is 460.743 g·mol⁻¹. wikipedia.org

Ginsenosides are classified into two main groups based on their aglycone structure: protopanaxadiols and protopanaxatriols. researchgate.netresearchgate.net PPD is the precursor for dammarane-type ginsenosides. biorxiv.org

Context within Ginsenoside Research and Natural Product Discovery

Ginsenosides, the primary active components of ginseng, are a diverse group of triterpenoid saponins (B1172615). nih.govebi.ac.uk Research into these compounds is a significant area of natural product discovery, with over 150 naturally occurring ginsenosides isolated from various parts of the Panax plant. ebi.ac.uk The identification of novel ginsenosides is an important avenue for discovering new lead compounds for drug development. acs.orgmdpi.com

Ginsenosides are categorized based on their aglycone structures, primarily this compound (PPD) and protopanaxatriol (B1242838) (PPT). taylorandfrancis.comresearchgate.net This classification is fundamental to understanding their chemical diversity and potential pharmacological activities. researchgate.nettaylorandfrancis.com The ongoing discovery of new ginsenosides, with at least 620 identified to date from various Panax plants, highlights the complexity and richness of this class of natural products. acs.org The study of ginsenosides and their metabolites is a key focus in understanding the therapeutic potential of ginseng. mdpi.comnih.gov

Significance of this compound as a Major Metabolite/Aglycone in Research

This compound holds significant importance in research as it is a primary metabolite of this compound-type ginsenosides. plos.orgresearchgate.net When ginsenosides like Rb1, Rb2, and Rc are ingested, they are metabolized by intestinal bacteria, which cleave off the sugar moieties. tandfonline.comnih.gov This process of deglycosylation results in the formation of aglycones, with PPD being a key product. tandfonline.comnih.govmdpi.com

Research has shown that PPD, as a metabolite, can exhibit more potent biological activities than its parent ginsenosides. frontiersin.orgnih.govoup.com This is partly attributed to its smaller molecular size and increased bioavailability compared to the larger glycosylated forms. plos.orgtandfonline.com For instance, the bioavailability of PPD has been reported to be higher than that of other ginsenosides like Rg3 and Rh2. tandfonline.com Consequently, PPD is considered a crucial active form of this compound-type ginsenosides in the body. mdpi.com The biotransformation of ginsenosides into PPD by the gut microbiota is a critical step for their absorption and subsequent physiological effects. researchgate.netmdpi.com

Historical Perspectives and Evolution of this compound Research

The history of this compound research is intrinsically linked to the chemical investigation of ginseng. Early studies in the 1960s were pivotal in identifying the true sapogenins of ginseng saponins. It was established that this compound is the genuine sapogenin of ginsenosides such as Rb1, Rb2, and Rc. jst.go.jp An earlier identified compound, panaxadiol, was found to be an artifact created during the acid hydrolysis process used in extraction. taylorandfrancis.comjst.go.jp

Initial research focused on the isolation and structural elucidation of ginsenosides and their corresponding sapogenins. nih.gov Over time, the focus of research has evolved significantly. While early work centered on the chemistry of these compounds, more recent research has delved into their pharmacological activities and mechanisms of action. nih.govoup.comnih.gov The understanding that PPD is a key metabolite with enhanced bioactivity compared to its parent ginsenosides has shifted research towards investigating the effects of PPD itself. frontiersin.orgtandfonline.comnih.gov This evolution reflects a broader trend in natural product research, moving from phytochemical characterization to detailed pharmacological and mechanistic studies.

Contemporary Research Trajectories and Academic Relevance

Current research on this compound is multifaceted and highly relevant in various scientific fields. A major area of investigation is its potential therapeutic applications. mdpi.comfrontiersin.orgrsc.org Studies are exploring its role in oncology, with research indicating its ability to inhibit the growth of various cancer cells. nih.govnih.govspandidos-publications.com

Another significant research trajectory is the investigation of PPD's neuroprotective effects. nih.govspandidos-publications.com Researchers are examining its potential to protect against neuronal damage and its role in the differentiation of neural stem cells. spandidos-publications.com Furthermore, the anti-inflammatory and immunomodulatory properties of PPD are being actively studied. mdpi.com

The production of PPD is also a key area of contemporary research. Due to its low concentration in plant material, alternative production methods are being explored. biorxiv.org Precision fermentation using recombinant yeast and the creation of transgenic rice that produces PPD are innovative approaches being developed to ensure a sustainable supply for research and potential therapeutic use. biorxiv.orgresearchgate.net These advancements highlight the continued academic and potential clinical importance of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C30H52O3 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24-,25-,27-,28+,29-,30+/m0/s1 |

InChI Key |

PYXFVCFISTUSOO-OIORDRSNSA-N |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |

Pictograms |

Irritant |

Synonyms |

20(S)-protopanaxadiol dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)- protopanaxadiol protopanaxadiol, (3beta,12beta)-isome |

Origin of Product |

United States |

Biosynthesis and Production Methodologies for Research Purposes

Natural Biosynthetic Pathways

The journey to Protopanaxadiol (B1677965) in nature is a multi-step process involving enzymatic conversions and microbial actions.

Enzymatic Conversion from Precursor Ginsenosides (B1230088)

Within the Panax ginseng plant, this compound is synthesized from dammarenediol-II. oup.comoup.com This conversion is catalyzed by a specific cytochrome P450 enzyme, dammarenediol 12-hydroxylase (CYP716A47), which hydroxylates dammarenediol-II at the C-12 position. oup.comoup.com Subsequently, another cytochrome P450 enzyme, protopanaxatriol (B1242838) synthase (CYP716A53v2), can further hydroxylate this compound at the C-6 position to produce protopanaxatriol. oup.comoup.com The resulting this compound then undergoes glycosylation by various UDP-glucosyltransferases, leading to the formation of a diverse array of this compound-type ginsenosides. mdpi.comresearchgate.net

The biosynthesis of these ginsenosides can also be achieved in metabolically engineered microorganisms like Saccharomyces cerevisiae. mdpi.comscispace.com By introducing genes from P. ginseng that encode for key enzymes such as dammarenediol-II synthase, this compound synthase, and cytochrome P450 reductase, researchers can create a de novo biosynthetic pathway for PPD production. mdpi.com

Role of Enteric Microbiota in Biotransformation of Ginsenosides to this compound

When ginsenosides are consumed orally, they undergo significant biotransformation by the gut microbiota. frontiersin.orgnih.gov The large, hydrophilic ginsenosides are poorly absorbed in the upper gastrointestinal tract. frontiersin.org Intestinal bacteria, including species from Bacteroides, Eubacterium, and Bifidobacterium, produce various glycosidases that sequentially cleave the sugar moieties from the ginsenoside backbone. nih.govjst.go.jp This deglycosylation process is crucial for converting this compound-type ginsenosides like Rb1, Rb2, and Rc into more readily absorbable metabolites, including Compound K, and ultimately to the aglycone this compound. frontiersin.orgjst.go.jpbvsalud.org

The metabolic pathways can be complex. For instance, ginsenoside Rb1 is typically metabolized to ginsenoside Rd, then to ginsenoside F2, and finally to Compound K. nih.govjmb.or.kr Similarly, ginsenoside Rc can be transformed into Compound K and this compound. jst.go.jp The specific bacterial strains present in an individual's gut can influence the rate and extent of this biotransformation. jst.go.jpbvsalud.org

Table 1: Microbial Biotransformation of this compound-Type Ginsenosides

| Precursor Ginsenoside | Key Intermediate Metabolites | Final Aglycone | Key Microbial Genera |

|---|---|---|---|

| Ginsenoside Rb1 | Ginsenoside Rd, Ginsenoside F2, Compound K | This compound | Bacteroides, Eubacterium, Bifidobacterium |

| Ginsenoside Rb2 | Ginsenoside Rd, Compound O, Compound Y | This compound | Bacteroides, Eubacterium, Bifidobacterium |

| Ginsenoside Rc | Ginsenoside Rd, Compound Mb, Compound Mc | This compound | Bacteroides, Eubacterium, Bifidobacterium |

Comparison of Natural versus Biotransformed this compound

This compound found naturally within the ginseng plant is typically in a glycosylated form as various ginsenosides. The free aglycone, PPD, is present in very low amounts. In contrast, biotransformed this compound is the result of the deglycosylation of these precursor ginsenosides by gut bacteria or through enzymatic processes in fermented products.

The primary difference lies in their bioavailability. The deglycosylated metabolites, including Compound K and this compound, are less polar and more easily absorbed across the intestinal barrier compared to their larger, glycosylated parent compounds. frontiersin.orgnih.gov This enhanced absorption is a key factor in the observed pharmacological activities of orally consumed ginseng products. The composition of an individual's gut microbiota can significantly impact the metabolic profile of ginsenosides and, consequently, the amount of bioavailable this compound. nih.gov

Chemical and Semi-Synthetic Approaches for Research Supply

To obtain sufficient quantities of this compound for research, various chemical and semi-synthetic methods have been developed.

Alkaline Hydrolysis of Total Ginsenosides

A common method for preparing this compound is through the alkaline hydrolysis of a mixture of total ginsenosides extracted from Panax species. nih.govbohrium.com This process involves heating the total ginsenosides with a strong base, such as sodium hydroxide, in a suitable solvent like n-butanol or pyridine. nih.govdbpia.co.krepa.gov The alkaline conditions cleave the glycosidic bonds, releasing the sugar molecules and yielding the aglycones, including this compound and protopanaxatriol. nih.govresearchgate.net

This method is advantageous as it can produce genuine aglycones without the epimerization at the C-20 position that can occur under acidic hydrolysis conditions. bohrium.comresearchgate.net However, the reaction conditions, such as temperature and the choice of solvent, must be carefully controlled to optimize the yield of this compound and minimize the formation of by-products. bohrium.comdbpia.co.krresearchgate.net Purification of the resulting mixture is typically achieved through silica (B1680970) gel column chromatography. nih.gov

Semi-synthesis Methodologies for this compound and its Derivatives

Semi-synthetic approaches utilize this compound as a starting material to create a variety of derivatives for structure-activity relationship studies. nih.govmdpi.comresearchgate.net These modifications often target the reactive hydroxyl groups on the PPD scaffold. nih.gov For example, acetylation of this compound can yield various acetylated derivatives. nih.gov

Furthermore, this compound can be used as a precursor for the semi-synthesis of other related compounds, such as ocotillol-type derivatives. mdpi.comresearchgate.net This involves an oxidation reaction, often using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide, which then undergoes cyclization. mdpi.comresearchgate.net These semi-synthetic strategies allow researchers to generate novel compounds with potentially enhanced or modified biological activities, providing valuable tools for pharmacological research. nih.govresearchgate.net

Total Synthesis Strategies for this compound Skeleton Construction

The complete chemical synthesis of the complex tetracyclic dammarane (B1241002) skeleton of this compound presents significant challenges, prompting the exploration of various strategic approaches. Research has focused on constructing the core ring system, which is the foundational step before introducing specific functional groups. Two notable strategies have been investigated for this purpose. researchgate.netresearchgate.net

One approach begins with an optically active trienic epoxide derived from readily available chiral precursors like (S)‐epoxy‐limonene and (S)‐epoxyfarnesol. researchgate.netresearchgate.net This strategy employs a Titanium(III)-mediated radical cascade cyclization. The reaction proceeds through a 6-endo-trig, 6-endo-trig, 8-endo-trig process to form a novel tetracyclic structure, establishing the core framework of the this compound skeleton. researchgate.net

A second, more classical strategy involves a "ring-by-ring" construction. This method starts from a Wieland-Miescher-type ketone, a well-known starting material in steroid synthesis. Through a sequence of reactions, the rings of the dammarane skeleton are built sequentially. This particular pathway has been successfully utilized to achieve the synthesis of 12-epi-protopanaxadiol, an isomer of the natural product. researchgate.net These methods highlight the diverse tactics organic chemists employ, from radical cascades to sequential annulations, to assemble complex natural product skeletons. scripps.edu

Table 1: Total Synthesis Strategies for this compound Skeleton

| Strategy | Starting Material(s) | Key Reactions/Concepts | Outcome | Reference(s) |

|---|---|---|---|---|

| Radical Cascade Cyclization | (S)‐epoxy‐limonene and (S)‐epoxyfarnesol | Ti(III)-mediated radical cascade; 6‐endo‐trig, 6‐endo‐trig, 8‐endo‐trig process | An original tetracyclic dammarane structure | researchgate.net, researchgate.net |

Synthesis of Radiolabeled this compound for Research Tracing

To study the pharmacokinetics, distribution, metabolism, and excretion (ADME) of this compound, researchers require radiolabeled versions of the compound. researchgate.netnih.gov These tracers allow for sensitive detection in biological samples. A method for preparing tritium-labeled 20(S)-protopanaxadiol, specifically [3-³H]20(S)-protopanaxadiol, has been developed. researchgate.net

The synthesis involves the selective reduction of a this compound dioxide precursor using sodium borotritide (NaB³H₄) as the tritium (B154650) source. This reaction is carried out in N,N-dimethyl acetamide. The process yields the desired [3-³H]20(S)-protopanaxadiol with a radiochemical yield of 22% and a high radiochemical purity of 99%. Analysis of the final product revealed that the tritium label was predominantly incorporated at the C-3 position, with the ratio of C-3 to C-12 tritium labeling being 97:3. researchgate.net The resulting radiolabeled compound is crucial for quantitative tracer studies in preclinical drug development. researchgate.netnih.gov

Biotechnological Production and Metabolic Engineering

The low abundance of this compound in Panax species and the complexity of chemical synthesis have driven the development of biotechnological production methods. colab.wstandfonline.com Metabolic engineering of microbial hosts, particularly yeast, has emerged as a sustainable and promising alternative for producing this compound and other triterpenoids. colab.wsnih.gov

Recombinant Biosynthesis in Microbial Hosts (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)

Saccharomyces cerevisiae has been extensively engineered for this compound production due to its well-understood genetics and its native mevalonate (B85504) (MVA) pathway, which produces the necessary precursors. nih.gov The core strategy involves introducing heterologous genes from Panax ginseng to divert the metabolic flux from the yeast's native ergosterol (B1671047) pathway towards this compound. mdpi.com Key enzymes introduced include dammarenediol-II synthase (DS), which converts 2,3-oxidosqualene (B107256) to dammarenediol-II, and a cytochrome P450 enzyme, this compound synthase (PPDS), which hydroxylates dammarenediol-II to form this compound. nih.govoup.com A NADPH-cytochrome P450 reductase (CPR), often from Arabidopsis thaliana, is also co-expressed to provide the necessary electrons for the P450-catalyzed reaction. nih.govcapes.gov.br

The oleaginous yeast Yarrowia lipolytica is another attractive host due to its high flux towards acetyl-CoA, a key precursor for the MVA pathway. researchgate.net It has been successfully engineered for the synthesis of various triterpenoids, including this compound. nih.govresearchgate.net Initial engineering efforts in S. cerevisiae resulted in low titers, such as 0.05 mg/g dry cell weight (DCW). nih.govcapes.gov.br However, subsequent strategies involving the overexpression of MVA pathway genes and optimization have led to significant increases in production. nih.gov

Table 2: Recombinant Biosynthesis of this compound in Microbial Hosts

| Host Organism | Key Genes Introduced/Engineered | Reported Titer | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | P. ginseng dammarenediol-II synthase (DS), P. ginseng this compound synthase (PPDS), A. thaliana CPR | 0.05 mg/g DCW (initial) | nih.gov, capes.gov.br |

| Saccharomyces cerevisiae | Overexpression of truncated HMG-CoA reductase, FPP synthase, squalene (B77637) synthase, and oxidosqualene synthase; codon-optimized PPDS | 1189 mg/L (8.40 mg/g DCW) | nih.gov, capes.gov.br |

| Saccharomyces cerevisiae | Modular engineering of MVA and acetyl-CoA pathways; down-regulation of sterol pathway | 66.55 mg/g/OD₆₀₀ | nih.gov |

| Saccharomyces cerevisiae | Overexpression of INO2, dynamic control of sterol pathway, introduction of UPC2-1 | 563.60 mg/L (78.13 mg/g DCW) | nih.gov |

| Saccharomyces cerevisiae | Peroxisome engineering (overexpression of Pex11p, Pex34p, Atg36p) | 4.1 mg/L (78% increase over parent strain) | mdpi.com, nih.gov |

| Saccharomyces cerevisiae | Co-fermentation of glucose and xylose; overexpression of POS5 | 152.37 mg/L | acs.org |

Enzyme Engineering for Enhanced this compound Production

A primary bottleneck in the microbial production of this compound is the low catalytic efficiency of the plant-derived cytochrome P450 enzyme, this compound synthase (PPDS), and its poor coupling with the co-expressed reductase (CPR). nih.govnih.gov To address this, several enzyme engineering strategies have been employed.

One successful approach involves creating a self-sufficient fusion protein by linking the PPDS enzyme directly to its reductase partner, such as ATR1 from A. thaliana. nih.govnih.gov This fusion enzyme strategy has been shown to increase catalytic activity by approximately 4.5-fold and boost this compound production by over 70% compared to simple co-expression of the two separate enzymes. nih.govresearchgate.net Modifying the P450 enzyme itself, for instance by truncating its N-terminal transmembrane domain, has also been shown to improve its performance in the yeast cytosol. nih.govresearchgate.net

Furthermore, engineering the metabolic network to increase the availability of cofactors, particularly NADPH, is critical for P450 function. This has been achieved by rerouting redox metabolism, for example, by replacing NADH-generating enzymes with NADPH-generating ones, which significantly increases the NADPH/NADP+ ratio and can lead to an over 11-fold increase in PPD titer. scispace.com

Table 3: Enzyme Engineering Strategies for Enhanced this compound Production

| Target Enzyme/Process | Engineering Strategy | Resulting Improvement | Reference(s) |

|---|---|---|---|

| This compound Synthase (PPDS) / CPR | Construction of a PPDS-ATR1 fusion protein | ~4.5-fold increase in catalytic activity; 71.1% increase in PPD production | nih.gov, nih.gov, researchgate.net |

| This compound Synthase (PPDS) | Truncation of N-terminal transmembrane domain | Enhanced performance and solubility | nih.gov, researchgate.net |

| MVA Pathway Enzymes | Overexpression of truncated HMG-CoA reductase (tHMGR) | 262-fold increase in PPD production (in combination with other strategies) | nih.gov |

| NADPH Cofactor Supply | Rerouting redox metabolism (e.g., replacing ALD2 with ALD6) | >11-fold increase in PPD titer | scispace.com |

Bioprocess Optimization for Research-Scale Production

Optimizing the fermentation process is a critical step to maximize the yield of this compound from engineered microbial strains. biorxiv.org Research has shown that cultivation conditions such as media composition, carbon source, pH, temperature, and oxygen levels significantly impact cell growth and product formation. biorxiv.orgbiorxiv.org

Design of Experiments (DoE) approaches have been used to systematically optimize these parameters, leading to substantial improvements in PPD titers. biorxiv.orgbiorxiv.org For instance, optimizing factors like glucose, yeast extract, and peptone concentrations has resulted in a 7.5-fold increase in PPD production in shake flasks, achieving titers as high as 1.2 g/L. biorxiv.orgbiorxiv.org

Table 4: Bioprocess Optimization for this compound Production

| Parameter/Strategy | Optimization Detail | Host Strain/System | Resulting Titer/Improvement | Reference(s) |

|---|---|---|---|---|

| Media Composition & Cultivation Conditions | Design of Experiments (DoE) optimization of 7 factors | S. cerevisiae | 1.2 g/L in shake flasks (7.5-fold increase) | biorxiv.org, biorxiv.org |

| Carbon Source | Co-fermentation of glucose and xylose | S. cerevisiae | 152.37 mg/L in 5-L fermenter | acs.org |

| Carbon Source & Feeding Strategy | Fed-batch fermentation with sugarcane molasses | S. cerevisiae BY-V | 15.88 g/L in 5-L bioreactor | nih.gov |

| Carbon Source & Feeding Strategy | Fed-batch fermentation with glucose | S. cerevisiae | 11 g/L in 10-L bioreactor | biorxiv.org, biorxiv.org |

| Process Integration | Recycling of ethanol (B145695) from downstream processing as carbon source | S. cerevisiae | Compensated for 81.3% of ethanol used in fermentation | e-tarjome.com |

Table 5: Compound Names Mentioned in Article

| Compound Name |

|---|

| 12-epi-protopanaxadiol |

| 2,3-oxidosqualene |

| Acetyl-CoA |

| Dammarenediol-II |

| Ergosterol |

| N,N-dimethyl acetamide |

| NADPH |

| This compound |

| Sodium borotritide |

Chemical Modification and Structure Activity Relationships Sar

Design and Synthesis of Protopanaxadiol (B1677965) Derivatives

The strategic modification of the PPD scaffold is a primary focus in medicinal chemistry to enhance its therapeutic potential.

Strategic Modification at Specific Positions (e.g., C-3, C-12, C-20, C-24, C-25, C-28)

Researchers have explored modifications at several key positions on the PPD molecule to create derivatives with altered properties. nih.govresearchgate.net The hydroxyl groups at C-3 and C-12, the chiral center at C-20, and the side chain at C-24 and C-25 are common targets for chemical alteration. For instance, pyxinol, a metabolite of 20S-protopanaxadiol, has been used as a template for creating derivatives with modifications at the C-3, C-12, or C-25 positions to explore their anti-inflammatory potential. researchgate.netnih.gov Studies have shown that the hydroxyl groups at C-12 and C-25 are important for certain biological activities. nih.gov Additionally, the C-28 position has been identified as a suitable site for derivatization to create molecular probe templates without altering the pharmacologically active 3-hydroxyl group. magtech.com.cnnih.gov

Introduction of Various Substituents (e.g., Acetyl, Amine)

The introduction of different functional groups, such as acetyl and amine moieties, has been a successful strategy to modulate the bioactivity of PPD.

Acetyl Groups: The semi-synthesis of PPD derivatives with acetyl substitutions has been reported. nih.gov For example, 3-acetyl PPD and 3,12-diacetyl PPD derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells. nih.gov

Amine Groups: The introduction of amino groups at the C-3 position of ocotillol-type derivatives, which are structurally related to PPD, has been shown to result in excellent antibacterial activities. encyclopedia.pub Both aliphatic and aromatic amino acid esters of 20(S)-protopanaxadiol have been synthesized and investigated as potential novel anticancer agents. researchgate.net

Table 1: Examples of this compound Derivatives and Their Modifications

| Compound/Derivative | Modification Position(s) | Introduced Substituent(s) | Investigated Activity |

|---|---|---|---|

| 3-acetyl PPD | C-3 | Acetyl | Anticancer nih.gov |

| 3,12-diacetyl PPD | C-3, C-12 | Acetyl | Anticancer nih.gov |

| Pyxinol derivatives | C-3, C-12, C-25 | Various | Anti-inflammatory researchgate.netnih.gov |

| Ocotillol-type derivatives | C-3 | Amine, Carboxylic acid | Antibacterial encyclopedia.pub |

| 28-hydroxy PPD | C-28 | Hydroxyl | Molecular probe template magtech.com.cnnih.gov |

Development of this compound-Based Probe Templates

To investigate the mechanisms of action of PPD, researchers have designed and synthesized PPD-based molecular probe templates. A notable example is the synthesis of 28-hydroxy this compound. magtech.com.cnnih.gov This compound was specifically designed to maintain the pharmacologically important 3-hydroxyl group while introducing a derivatizable site at the C-28 position for the attachment of functional and reporter groups. magtech.com.cn The development of such probes is crucial for identifying the cellular targets of PPD and its derivatives. nih.gov

Structural Determinants of Biological Activity

The biological activity of PPD and its glycosides (ginsenosides) is significantly influenced by their structural features, particularly the nature and attachment of sugar moieties.

Influence of Sugar Moieties and Deglycosylation State on Activity

The presence, number, and position of sugar moieties attached to the PPD core are critical determinants of its pharmacological effects.

Deglycosylation and Activity: Generally, the cytotoxic and hypolipidemic activities of this compound-type ginsenosides (B1230088) are inversely related to the number of sugar moieties. researchgate.netnih.gov Deglycosylated ginsenosides, often produced by the metabolism of major ginsenosides by intestinal bacteria, tend to be more pharmacologically active. researchgate.nettechscience.com For example, the antiproliferative effects of PPD, the aglycone, are often greater than those of its glycosylated forms (ginsenosides). nih.gov However, in some cases, the complete removal of sugar moieties to yield the aglycone can lead to negligible activity, suggesting that at least one sugar unit can be crucial for certain biological functions. nih.gov

Bioavailability: Major ginsenosides with multiple sugar residues often act as prodrugs that are converted into more active, less polar minor ginsenosides through deglycosylation in the gut, which improves their bioavailability. techscience.comnih.gov

Impact of Length and Linkage of Sugar Side Chains (e.g., at C-20, C-3)

The length and the specific carbon atom to which the sugar side chains are attached on the PPD skeleton significantly impact the resulting biological activity.

Linkage Position: The position of the sugar linkage is a key factor. For instance, in terms of cytotoxic effects, the order of importance for sugar linkages has been suggested as C-3 > C-6 > C-20. researchgate.net In studies on adjuvant activity, the length of the sugar side chains at position C-20 and the linkage of the glucose moiety at position C-3 of this compound were found to affect the biological activities of this compound-type saponins (B1172615). nih.gov For ACE inhibition, a glucose linkage at the C-3 position was found to be more critical than at the C-20 position. sci-hub.se

Chain Length: The length of the sugar side chain also plays a role. A reduction in the number of sugar molecules has been shown to strengthen the binding affinity of ginsenosides to the glucocorticoid receptor. nih.gov The processing of ginseng at high temperatures can reduce the length of the sugar moiety in ginsenosides, leading to the formation of rare ginsenosides with potentially greater pharmacological activities. mdpi.com

Table 2: Structure-Activity Relationship of this compound Glycosides

| Structural Feature | Influence on Biological Activity | Example |

|---|---|---|

| Number of Sugars | Generally, fewer sugars lead to higher cytotoxic and hypolipidemic activity. researchgate.netnih.gov | Compound K (one sugar at C-20) shows higher activity than ginsenosides with more sugars. nih.gov |

| Deglycosylation | Often increases pharmacological activity and bioavailability. researchgate.nettechscience.com | PPD (aglycone) can have stronger anticancer effects than its glycosides. nih.gov |

| Sugar Linkage Position | Affects various activities like cytotoxicity and adjuvant potential. researchgate.netnih.gov | Linkage at C-3 is often more impactful for cytotoxicity than at C-20. researchgate.net |

| Sugar Chain Length | Shorter chains can enhance binding to certain receptors. nih.gov | Reduced sugar chain length increases binding to the glucocorticoid receptor. nih.gov |

| Stereochemistry at C-20 | The 20(S)-epimers often show stronger activity than the 20(R)-epimers. researchgate.netsci-hub.se | 20(S)-ginsenoside Rg3 is more active than 20(R)-Rg3 in some assays. researchgate.net |

Role of Hydroxyl Group Number and Position

The number and location of hydroxyl (–OH) groups on the this compound structure are critical determinants of its biological activity.

C-3 and C-12 Positions: The hydroxyl groups at the C-3 and C-12 positions are fundamental to the PPD structure. The C-3 hydroxyl group, in particular, is an active site suitable for structural modifications. x-mol.netresearchgate.net Studies have shown that modifications at the C-3 position should be a focus for future work to enhance bioactivity, while keeping the C-12 hydroxyl group intact. nih.gov

C-6 Position: The presence of a hydroxyl group at the C-6 position, which distinguishes protopanaxatriol (B1242838) (PPT) from PPD, generally leads to a decrease in biological potency. nih.gov For instance, PPD has demonstrated stronger antiproliferative activity compared to PPT, suggesting that hydroxylation at the C-6 position has a negative impact on this potential. nih.gov This is further supported by observations that PPD-type ginsenosides often exhibit more potent biological effects than PPT-type ginsenosides. nih.govscienceopen.com

C-20 Position: The hydroxyl group at the C-20 position is also a key site for activity and modification. Its stereochemistry significantly influences interactions with biological targets. nih.gov Dehydration of this hydroxyl group is a common transformation. researchgate.netmiloa.eu

C-25 Position: The addition of a hydroxyl or methoxyl group at the C-25 position, coupled with the elimination of the C-24/25 double bond, has been shown to increase the anticancer potential of PPD derivatives. miloa.eu

Significance of Stereochemistry (e.g., S/R epimers, C-20 stereoisomers)

Stereochemistry, particularly at the C-20 position, plays a crucial role in the biological activity of this compound and its derivatives. The orientation of the hydroxyl group at this chiral center gives rise to 20(S) and 20(R) epimers, which often exhibit different pharmacological effects. frontiersin.org

Anticancer Activity: In terms of anticancer effects, 20(S)-ginsenosides have been found to be more potent than their 20(R)-stereoisomers. researchgate.net For example, 20(S)-PPD shows better anti-proliferative activity than 20(R)-PPD. frontiersin.org Similarly, 20(S)-Rh2 inhibited the proliferation of prostate cancer cells, while the 20(R) epimer did not. nih.gov

Receptor Binding and Interaction: The stereostructure of the C-20 hydroxyl group significantly affects hydrogen bonding and hydrophobic interactions with biological targets. nih.gov Molecular docking studies have shown that 20(R)-ginsenosides can form a hydrogen bond with the amino acid His524 in the estrogen receptor α, an interaction not observed with 20(S)-ginsenosides. nih.gov Conversely, in studies with the glucocorticoid receptor, 20(R)-PPD was found to form more hydrogen bonds and have a lower binding energy than its counterparts, leading to a tighter binding. nih.gov

Pharmacokinetics: The stereochemistry at C-20 also influences the metabolic fate and pharmacokinetic properties of these compounds. frontiersin.orgnih.gov For instance, the conversion of 20(S)-Rg3 to its metabolites in human fecal microflora was significantly higher than that of 20(R)-Rg3. nih.gov

The stereochemical configuration at other positions, such as the C-24 epimers of ocotillol-type derivatives, also leads to stereoselective absorption and pharmacological activity. nih.govnih.gov

Effects of Dehydration and Double Bonds (e.g., C-20/21, C-20/22, C-24/25)

Dehydration of the this compound structure and the formation of double bonds are common transformations that significantly impact bioactivity. These modifications often occur at the C-20 position and in the side chain.

Formation of Double Bonds at C-20: Dehydration of the hydroxyl group at the C-20 position leads to the formation of double bonds at either the C-20(21) or C-20(22) position, creating isomers like Rg5 and Rk1. miloa.eunih.gov The position of this double bond is critical for activity. Research indicates that ginsenosides with a double bond at C-20(21) exhibit more potent anticancer activities than those with a double bond at C-20(22). researchgate.net

Double Bond at C-24/25: The double bond at C-24(25) in the side chain is also a site for modification. Elimination of this double bond and subsequent addition of a hydroxyl or methoxyl group at C-25 has been shown to enhance anticancer potential. miloa.eu This position is susceptible to electrophilic addition reactions in acidic conditions. rsc.org

Subsequent Reactions: The newly formed double bonds, particularly at C-20(21) and C-20(22), can undergo further addition reactions with molecules like water or methanol, leading to a greater diversity of rare ginsenosides. nih.govrsc.org

These structural changes highlight the instability of the PPD structure, particularly the C-20 hydroxyl group, which can easily undergo dehydration and other transformations. researchgate.net

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of this compound and its derivatives. These methods provide insights into molecular interactions that are difficult to observe experimentally.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the interaction between PPD derivatives and their biological targets.

Binding Affinity and Conformation: Docking studies have been used to predict the binding affinities and conformations of PPD epimers with various receptors, such as the estrogen receptor α and the glucocorticoid receptor. nih.govnih.gov For example, simulations have shown that PPD and its analogs can fit into the ligand-binding pocket of the estrogen receptor α, adopting an agonist conformation. nih.govscienceopen.com

Identifying Key Interactions: These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, docking revealed that a hydrogen bond forms between the hydroxyl group of PPD and the phosphate (B84403) group of a phospholipid in a complex. brieflands.commdpi.comnih.gov

Stereoselectivity: Molecular docking has been instrumental in explaining the stereoselective interactions of PPD epimers. mdpi.com Differences in docking scores and binding free energies between S and R epimers can suggest a more stable interaction for one over the other. mdpi.com For example, docking analysis of 20(R)-PPD with the glucocorticoid receptor showed it formed more hydrogen bonds and had a lower binding energy than other ginsenosides, indicating tighter binding. nih.gov

| Compound/Epimer | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind, kcal/mol) | Key Findings |

| 24S-PDQ | UGT1A8 | -4.268 ± 0.174 | -49.89 ± 2.06 | Suggests more stable interaction than 24R-epimer. mdpi.com |

| 24R-PDQ | UGT1A8 | -3.794 ± 0.208 | -45.11 ± 1.58 | |

| 24S-PDQ | P-glycoprotein | -5.636 ± 0.033 | -42.73 ± 0.58 | Similar strong interaction for both epimers. mdpi.com |

| 24R-PDQ | P-glycoprotein | -5.879 ± 0.380 | -40.73 ± 0.77 | |

| PPD-Phospholipid | - | -3.3 | - | Formation of a hydrogen bond between PPD's -OH and phospholipid's -P=O. mdpi.comnih.gov |

Molecular Dynamics Studies

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability and conformational changes of PPD-receptor complexes.

Complex Stability: MD simulations have been used to assess the stability of PPD derivatives within the binding pocket of a receptor. nih.gov For instance, simulations showed that 20(R)-PPD achieves stability in the glucocorticoid receptor pocket after 2 nanoseconds, while other ginsenosides fluctuate more. nih.gov

Conformational Changes: These studies can reveal how the binding of a ligand like PPD can induce conformational changes in the receptor. scienceopen.com For example, MD simulations were employed to understand the formation of a PPD-phospholipid complex and to find the optimal molar ratio for its preparation. brieflands.com

Investigating Solvation and Dispersion: MD has been used to study the behavior of PPD in different environments, such as in solid dispersions with polymers, to understand how these formulations enhance solubility. mdpi.comnih.gov The results indicated that the PPD molecule tends to localize on the charged surface of the polymer rather than within the polymer chain network. mdpi.comnih.gov

Quantum Chemical Calculations (e.g., DFT for NMR spectra)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a high level of accuracy for predicting molecular properties, including those relevant to Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

NMR Chemical Shift Prediction: DFT-based calculations are a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of complex natural products like PPD. nih.gov This aids in the correct assignment of NMR signals, which can be challenging for large molecules with complicated stereochemistry. mdpi.com

Structural Elucidation: By comparing calculated NMR spectra with experimental data, researchers can confirm the structure and stereochemistry of PPD derivatives. dntb.gov.uaresearchgate.net The accuracy of these calculations is crucial and depends on factors like the choice of basis sets. nih.govmdpi.com

Understanding Electronic Structure: Quantum chemical calculations provide fundamental insights into the electronic structure of PPD, which underlies its reactivity and interactions. mdpi.com These methods can account for relativistic effects, which can be important for accurately predicting NMR parameters in certain systems. mdpi.com

Preclinical Pharmacology and Biological Activities: Mechanistic Insights

Mechanisms of Cellular and Molecular Action

Modulation of Protein Kinase Activity

Protopanaxadiol (B1677965) has been shown to exert significant influence over several protein kinase cascades, which are crucial for signal transduction and cellular regulation.

A key mechanism of PPD's action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. cas.cnnih.gov PPD has been identified as a small molecule activator of the AMPKα2β1γ1 subtype. cas.cnnih.gov This activation is achieved through allosteric means. cas.cn The activation of AMPK by PPD is not a result of indirect effects on mitochondrial respiration. cas.cn Research indicates that PPD's ability to activate AMPK is linked to the phosphorylation of liver kinase B1 (LKB1), an upstream kinase of AMPK. nih.gov Studies have also shown that PPD induces the expression of Sestrin2 (Sesn2), which is necessary for PPD-induced AMPK activation. nih.gov This induction of Sesn2 is mediated by the GCN2/ATF4 amino acid-sensing pathway and the PERK/ATF4 endoplasmic reticulum (ER) stress pathway. nih.gov

This compound also modulates the activity of mitogen-activated protein kinase (MAPK) pathways, including the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in cellular responses to a variety of stimuli, including stress and inflammation. thermofisher.com

In various cell types, PPD has been observed to suppress the phosphorylation of p38 and JNK. nih.gov Specifically, in an inflammatory context, PPD treatment can decrease the levels of phosphorylated p38 and JNK. researchgate.net For instance, a this compound saponin (B1150181) fraction was found to block p38 and JNK activation. nih.gov In human glioblastoma cells, PPD treatment induced sustained phosphorylation of JNK over 24 hours, while the phosphorylation of ERK was transient. iiarjournals.org The regulation of these pathways contributes to PPD's anti-inflammatory and other biological effects. nih.govnih.gov

The protein kinase B (PKB), also known as Akt, signaling pathway is another target of PPD. In human glioblastoma cells, PPD treatment led to a transient phosphorylation of PKB within 15 minutes of stimulation. iiarjournals.org This modulation of PKB/Akt signaling is implicated in the various physiological effects of PPD. iiarjournals.orgnih.gov

Regulation of MAP Kinase Pathways (e.g., p38, JNK, ERK)

Regulation of Gene Expression and Transcription Factors

This compound's biological activities are also mediated through its ability to regulate the expression of specific genes and the activity of transcription factors involved in inflammatory processes.

A significant aspect of PPD's preclinical pharmacology is its capacity to downregulate the expression of key inflammatory genes. PPD and its related ginsenosides (B1230088) have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.commdpi.comnih.gov This downregulation has been observed in various cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. mdpi.commdpi.com For example, PPD-enriched rice extract significantly suppressed the mRNA expression of these pro-inflammatory genes. mdpi.com This anti-inflammatory effect is linked to the inhibition of upstream signaling pathways, including MAPK and NF-κB. researchgate.netnih.gov The suppression of these inflammatory mediators is a key mechanism behind the anti-inflammatory properties attributed to PPD. mdpi.comresearchgate.net

| Target | Effect of this compound | Associated Pathway/Mechanism | References |

| AMPK | Activation (specifically AMPKα2β1γ1 subtype) | Allosteric activation, LKB1 phosphorylation, Sestrin2 induction (via GCN2/PERK) | cas.cnnih.govnih.govnih.gov |

| p38 MAPK | Decreased phosphorylation | Inhibition of upstream kinases | nih.govresearchgate.net |

| JNK | Modulated phosphorylation (sustained or decreased depending on context) | Inhibition of upstream kinases | nih.govresearchgate.netiiarjournals.org |

| ERK | Transient phosphorylation | - | iiarjournals.org |

| PKB (Akt) | Transient phosphorylation | - | iiarjournals.org |

| iNOS | Downregulation of mRNA expression | Inhibition of MAPK and NF-κB pathways | mdpi.commdpi.comnih.gov |

| COX-2 | Downregulation of mRNA expression | Inhibition of MAPK and NF-κB pathways | mdpi.commdpi.comnih.gov |

| TNF-α | Downregulation of mRNA expression | Inhibition of MAPK and NF-κB pathways | mdpi.commdpi.comnih.gov |

| IL-6 | Downregulation of mRNA expression | Inhibition of MAPK and NF-κB pathways | mdpi.commdpi.comnih.gov |

NF-κB Pathway Modulation

Effects on Cellular Processes

This compound (PPD) has been consistently shown to induce cell cycle arrest, primarily at the G1 or G0/G1 phase, in various cancer cell lines. spandidos-publications.comnih.goviiarjournals.orgmdpi.com This arrest of cell cycle progression is a key mechanism contributing to its antiproliferative effects.

In human glioblastoma cells, PPD treatment led to an increase in the cell population in the G1 phase. iiarjournals.org This was accompanied by a reduction in the protein level of cyclin D1, a crucial regulator of G1 phase progression. iiarjournals.org Similarly, in HCT116 human cancer cells, PPD caused a dose-dependent accumulation of cells in the G1/S phase, effectively blocking their progression to the G2 phase. spandidos-publications.com

Studies on human lung adenocarcinoma A549 cells also revealed that 20(S)-PPD treatment increased the proportion of cells in the G0/G1 phase while decreasing the number of cells in the S and G2/M phases. worldscientific.com In human endometrial cancer cells, 20(S)-PPD induced a sub-G1 arrest in a concentration-dependent manner. nih.gov Furthermore, in human breast cancer MCF-7 cells, high concentrations of 20(S)-PPD were found to induce G0/G1 cell cycle arrest. mdpi.com In colorectal cancer cells, PPD treatment was also observed to significantly increase cell cycle arrest in the G1 phase. researchgate.net

Table 1: Effect of this compound on Cell Cycle Progression in Different Cancer Cell Lines

| Cell Line | Type of Cancer | Effect on Cell Cycle | Key Findings | Reference(s) |

|---|---|---|---|---|

| U251-MG | Glioblastoma | G1 phase arrest | Increased cell population in G1 phase; reduced cyclin D1 protein level. | iiarjournals.org |

| HCT116 | Colon Cancer | G1/S phase arrest | Dose-dependent cell accumulation in G1/S phase. | spandidos-publications.com |

| A549 | Lung Adenocarcinoma | G0/G1 phase arrest | Increased proportion of cells in G0/G1 phase. | worldscientific.com |

| HEC-1A | Endometrial Cancer | Sub-G1 arrest | Concentration-dependent increase in sub-G1 cell population. | nih.gov |

| MCF-7 | Breast Cancer | G0/G1 phase arrest | Induced G0/G1 arrest at high concentrations. | mdpi.com |

| HCT-116 | Colorectal Cancer | G1 phase arrest | Increased percentage of cells in the G1 phase. | researchgate.net |

This compound (PPD) has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell types. mdpi.comworldscientific.comnih.govfrontiersin.orgplos.org This pro-apoptotic activity is a central component of its anticancer effects.

In acute myeloid leukemia (AML) cells, 20(S)-PPD effectively induces apoptosis. nih.govfrontiersin.org Mechanistically, this is achieved through the inhibition of the PI3K/AKT/mTOR pathway and the activation of the PERK/ATF4/CHOP pathway. nih.gov Furthermore, 20(S)-PPD has been shown to downregulate the anti-apoptotic proteins MCL-1 and Bcl-XL. frontiersin.org

In human lung adenocarcinoma A549 cells, 20(S)-PPD triggers mitochondrial-mediated apoptosis. worldscientific.com This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases-9 and -3. worldscientific.com The process is dependent on caspases, as a pan-caspase inhibitor can attenuate the apoptotic effects of 20(S)-PPD. worldscientific.com

Studies in human melanoma cells have shown that a PPD derivative, 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (GPD), induces apoptosis. plos.org This is evidenced by increased DNA fragmentation and higher expression of cleaved (activated) forms of PARP, caspase-3, caspase-7, and caspase-9. plos.org The mechanism appears to involve the activation of the AMPK/JNK pathway. plos.org

In human breast cancer MCF-7 cells, 20(S)-PPD-induced apoptosis is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. mdpi.com Additionally, in human endometrial cancer cells, 20(S)-PPD was found to inhibit cell proliferation by inducing cell death via a caspase-mediated apoptosis pathway, as indicated by increased cleaved PARP expression and caspase-9 activation. nih.gov

Table 2: Pro-apoptotic Mechanisms of this compound in Various Cancer Cells

| Cell Line | Type of Cancer | Key Apoptotic Events | Signaling Pathways Implicated | Reference(s) |

|---|---|---|---|---|

| AML cells | Acute Myeloid Leukemia | Inhibition of proliferation, induction of apoptosis. | Inhibition of PI3K/AKT/mTOR; Activation of PERK/ATF4/CHOP; Downregulation of MCL-1 and Bcl-XL. | nih.govfrontiersin.org |

| A549 | Lung Adenocarcinoma | Mitochondrial membrane depolarization, cytochrome c release, caspase-9/-3 activation. | Downregulation of PI3K/Akt signaling. | worldscientific.com |

| SK-MEL-28 | Human Melanoma | DNA fragmentation, cleavage of PARP, caspase-3, -7, and -9. | Activation of AMPK/JNK pathway. | plos.org |

| MCF-7 | Breast Cancer | Induction of apoptosis. | Inhibition of PI3K/AKT/mTOR signaling. | mdpi.com |

| HEC-1A | Endometrial Cancer | Cleavage of PARP, activation of caspase-9. | Caspase-mediated apoptosis pathway. | nih.gov |

In colorectal cancer cells, PPD was found to inhibit the expression of genes involved in both fatty acid and cholesterol biosynthesis. nih.gov Specifically, it has been shown to inhibit the expression of FASN (Fatty Acid Synthase) and ACAT-2 (Acyl-CoA: Cholesterol Acyltransferase 2), leading to cancer cell death. jcancer.org The inhibition of FASN, a key enzyme in fatty acid synthesis, by PPD suggests a direct impact on lipogenesis. jcancer.orgnih.gov

Furthermore, in a model of palmitate-induced lipotoxicity in pancreatic β-cells, PPD was found to reduce lipid accumulation. nih.gov This protective effect was associated with the prevention of apoptosis and the preservation of glucose-stimulated insulin (B600854) secretion. nih.gov In studies with high-fat diet-induced diabetic mice, PPD demonstrated a strong hypolipidemic effect, reducing total cholesterol and triglycerides, which is indicative of its role in regulating lipid metabolism. frontiersin.org A mixture of red ginseng and licorice extracts, which would contain PPD as a metabolite, also showed significant inhibition of lipid accumulation in adipocytes. mdpi.com The disruption of normal lipid equilibrium by PPD may also be a mechanism for inducing endoplasmic reticulum (ER) stress in cancer cells. nih.gov

Modulation of Cell Adhesion Proteins

This compound (PPD) has been shown to modulate the expression of key proteins involved in cell-cell and cell-matrix adhesion, which is a critical factor in processes such as cell migration and invasion, particularly in cancer metastasis. In vitro studies have demonstrated that PPD can alter the expression of cadherins and integrins, proteins central to cell adhesion.

In human glioblastoma multiforme (GBM) cell lines U251-MG and U87-MG, the cytotoxic effects of PPD were linked to a reduction in the expression of N-cadherin and integrin β1. nih.goviiarjournals.org This downregulation subsequently led to decreased phosphorylation of focal adhesion kinase (FAK), a crucial mediator of signaling pathways involved in cell growth and proliferation. nih.goviiarjournals.org

Conversely, in hepatocellular carcinoma (HCC) models using HepG2 and PLC/PRF/5 cells, PPD was found to inhibit the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. nih.govresearchgate.net PPD treatment led to an increase in the expression of the epithelial marker E-cadherin while simultaneously decreasing the expression of the mesenchymal marker vimentin (B1176767). nih.govresearchgate.netresearchgate.net This shift suggests a reversion to a less invasive cellular phenotype. The mechanism behind this effect was linked to the inhibition of the STAT3/Twist1 signaling pathway. nih.govmdpi.com

Table 1: Modulation of Cell Adhesion Proteins by this compound

| Cell Line | Protein | Observed Effect | Associated Pathway | Reference |

| U251-MG, U87-MG (Glioblastoma) | N-cadherin | Reduced expression | - | nih.goviiarjournals.org |

| U251-MG, U87-MG (Glioblastoma) | Integrin β1 | Reduced expression | Leads to reduced FAK phosphorylation | nih.goviiarjournals.org |

| HepG2, PLC/PRF/5 (Hepatocellular Carcinoma) | E-cadherin | Increased expression | Inhibition of STAT3/Twist1 | nih.govresearchgate.net |

| HepG2, PLC/PRF/5 (Hepatocellular Carcinoma) | Vimentin | Decreased expression | Inhibition of STAT3/Twist1 | nih.govresearchgate.net |

Regulation of Oxidative Stress Markers (e.g., LDH, MDA, SOD)

The effect of this compound (PPD) and related ginsenosides on oxidative stress appears to be context-dependent, exhibiting both pro-oxidant and antioxidant activities in different cellular models. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. Key markers include lactate (B86563) dehydrogenase (LDH), an indicator of cell damage; malondialdehyde (MDA), a product of lipid peroxidation; and superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme. nih.govmdpi.com

In certain cancer models, PPD appears to induce oxidative stress to promote cell death. Studies on human glioma cell lines (SF188 and U87MG) demonstrated that PPD treatment led to elevated levels of superoxide anion, a type of ROS. ginsenosides.orgnih.govacs.orgubc.ca This increase in oxidative stress was associated with the induction of programmed cell death.

Conversely, in other contexts, PPD and its derivatives have shown protective, antioxidant effects. A derivative of PPD was found to reduce isoproterenol-induced oxidative stress injury in cardiomyocytes by decreasing LDH levels and regulating the contents of SOD and MDA. researchgate.net Similarly, a related compound, protopanaxatriol (B1242838) (PPT), was shown to regulate the levels of LDH, MDA, and SOD in an oxygen-glucose deprivation (OGD) model using PC12 cells. nih.govresearchgate.net

Table 2: Regulation of Oxidative Stress Markers by this compound and Related Compounds

| Compound | Marker | Effect | Cell/Model System | Reference |

| This compound (PPD) | Superoxide Anion | Increased | Human Glioma Cells (SF188, U87MG) | ginsenosides.orgacs.org |

| PPD Derivative (T19) | LDH | Decreased | Isoproterenol-induced Cardiomyocytes | researchgate.net |

| PPD Derivative (T19) | MDA | Regulated | Isoproterenol-induced Cardiomyocytes | researchgate.net |

| PPD Derivative (T19) | SOD | Regulated | Isoproterenol-induced Cardiomyocytes | researchgate.net |

| Protopanaxatriol (PPT) | LDH, MDA, SOD | Regulated | OGD-PC12 Cells | nih.govresearchgate.net |

Induction of Autophagy

Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, playing a dual role in both cell survival and cell death. This compound (PPD) has been identified as a potent inducer of autophagy across various cell types, contributing to its pharmacological effects. frontiersin.orgnih.gov

In cancer research, PPD-induced autophagy is often linked to cell death. In human melanoma cells, a PPD-related compound induced autophagy and apoptosis, mediated through the activation of the AMPK/JNK signaling pathway. plos.orgsemanticscholar.org Similarly, in human glioma cells (SF188 and U87MG), PPD was shown to induce dramatic autophagy. ginsenosides.orgnih.gov In gastric cancer cells, PPD enhanced autophagy in a dose- and time-dependent manner by inhibiting the proto-oncogene Src. nih.gov

Interestingly, the induction of autophagy by PPD is not limited to cancer cells. In a non-cancer context, PPD was found to promote the differentiation of neural stem cells (NSCs) from a state of proliferation, and this transition was mediated by the induction of autophagy and cell cycle arrest. nih.govnih.govfrontiersin.org This suggests that PPD-induced autophagy is a fundamental mechanism that can lead to different cellular outcomes depending on the cell type and context.

Table 3: Induction of Autophagy by this compound

| Cell Model | Key Findings | Mechanism | Reference |

| Human Melanoma Cells (SK-MEL-28) | GPD (a PPD derivative) induces autophagy and apoptosis. | Mediated via AMPK/JNK phosphorylation. plos.orgsemanticscholar.org | plos.orgsemanticscholar.org |

| Human Glioma Cells (SF188, U87MG) | PPD induces dramatic autophagy. | Associated with programmed cell death. nih.gov | ginsenosides.orgnih.gov |

| Gastric Cancer Cells | PPD enhances autophagy. | Occurs via inhibition of Src. | nih.gov |

| Neural Stem Cells (NSCs) | PPD promotes transition from proliferation to differentiation. | Mediated through the induction of autophagy. nih.govnih.gov | nih.govnih.govfrontiersin.org |

Regulation of Intracellular Calcium Ion Concentration

This compound (PPD) has been shown to modulate intracellular calcium ion ([Ca²⁺]i) levels, a critical second messenger involved in a vast array of cellular processes. Research has specifically highlighted this effect in endothelial cells.

In studies using human umbilical vein endothelial cells (HUVECs), PPD was found to increase the [Ca²⁺]i. nih.govhku.hk This elevation in calcium concentration was determined to be a result of two distinct mechanisms: the release of calcium from intracellular stores and an influx of calcium from the extracellular environment. nih.govhku.hk This activity suggests that PPD can act as a functional ligand for receptors on endothelial cells, leading to rapid, non-genomic effects that are mediated by calcium signaling. nih.gov

Application in Cellular Models (In vitro Studies)

Neuronal Cell Models (e.g., OGD-PC12 cells, Neural Stem Cells, Rat Sensory Neurons)

This compound (PPD) has been investigated in various neuronal cell models to understand its neuroprotective and neuro-regenerative potential. These models include neural stem cells (NSCs), which are crucial for neurogenesis, and transformed cell lines like glioma cells, which serve as models for brain cancer. researchgate.netfrontiersin.org

A significant finding is PPD's effect on NSCs. Studies have shown that PPD promotes the transition of NSCs from a proliferative state to one of differentiation. nih.govnih.govfrontiersin.org This effect is mediated through the induction of autophagy and cell cycle arrest, suggesting PPD could play a role in promoting the generation of new neurons. nih.govnih.govkoreascience.krkoreascience.kr The mechanism is linked to the activation of the Wnt/GSK-3β/β-catenin pathway. koreascience.krfrontiersin.org

In the context of neuronal cancer, PPD has been studied using human glioma cell lines SF188 and U87MG. In these cells, PPD induces programmed cell death through both apoptosis and autophagy. ginsenosides.orgnih.govacs.org The specific cell death pathway activated appears to be cell-line dependent, involving caspase activation in SF188 cells but not in U87MG cells. ginsenosides.orgnih.gov

While PC12 cells, often used as a model for neuronal differentiation and oxygen-glucose deprivation (OGD) studies, have been employed to test related ginsenosides, specific findings on PPD in OGD-PC12 models are focused on the effects of related compounds like protopanaxatriol (PPT). nih.govresearchgate.netnih.govresearcher.life

Table 4: Effects of this compound in Neuronal Cell Models

| Cell Model | Key Findings | Mechanism/Pathway | Reference |

| Neural Stem Cells (NSCs) | Promotes transition from proliferation to differentiation. | Induction of autophagy; activation of Wnt/GSK-3β/β-catenin pathway. | nih.govnih.govkoreascience.kr |

| Human Glioma Cells (SF188, U87MG) | Induces programmed cell death (apoptosis and autophagy). | Caspase-dependent and -independent pathways. | ginsenosides.orgnih.govacs.org |

Hepatic Cell Models (e.g., HepG2 cells)

The human hepatocellular carcinoma cell line, HepG2, has been extensively used to investigate the anticancer activities of this compound (PPD). These in vitro studies reveal that PPD affects multiple hallmark processes of cancer, including proliferation, apoptosis, and metastasis.

PPD has been shown to inhibit the viability and proliferation of HepG2 cells in a dose-dependent manner. scispace.com This inhibitory effect is, in part, due to the induction of apoptosis. The pro-apoptotic mechanisms of PPD in HepG2 cells are multifaceted, involving the downregulation of the PI3K/Akt signaling pathway and direct interaction with the cell membrane, leading to the formation of raft-like structures and disruption of membrane tubulation. scispace.comnih.gov

Furthermore, PPD has demonstrated the ability to suppress the migration and invasion of HepG2 cells. nih.govresearchgate.net This is achieved by inhibiting the epithelial-mesenchymal transition (EMT), a key process in metastasis. PPD treatment leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin, mediated through the STAT3/Twist1 pathway. nih.govresearchgate.netresearchgate.netmdpi.com

Table 5: Effects of this compound in Hepatic Cell Models (HepG2)

| Biological Process | Key Findings/Mechanism | Reference |

| Cell Viability / Proliferation | Inhibits cell viability in a dose- and time-dependent manner. | scispace.com |

| Apoptosis | Induces apoptosis by inhibiting the PI3K/Akt pathway. | scispace.com |

| Apoptosis | Induces apoptosis by directly affecting cell membrane physical properties. | nih.gov |

| Migration / Invasion | Inhibits migration and invasion by suppressing the EMT. | nih.govresearchgate.netmdpi.com |

| EMT Regulation | Increases E-cadherin and decreases vimentin expression via the STAT3/Twist1 pathway. | nih.govresearchgate.netresearchgate.netmdpi.com |

Table 6: List of Compound Names

| Abbreviation | Full Name |

| PPD | This compound |

| PPT | Protopanaxatriol |

| GPD | 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol |

| LDH | Lactate Dehydrogenase |

| MDA | Malondialdehyde |

| SOD | Superoxide Dismutase |

| ROS | Reactive Oxygen Species |

| FAK | Focal Adhesion Kinase |

| EMT | Epithelial-Mesenchymal Transition |

| HUVEC | Human Umbilical Vein Endothelial Cell |

| NSC | Neural Stem Cell |

| OGD | Oxygen-Glucose Deprivation |

| HepG2 | Human Hepatocellular Carcinoma Cell Line |

Immune/Inflammatory Cell Models (e.g., RAW264.7 macrophages)

This compound (PPD) has demonstrated significant anti-inflammatory effects in murine macrophage cell lines like RAW264.7. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, PPD has been shown to inhibit the production of nitric oxide (NO) in a dose-dependent manner. This inhibition is a key indicator of its anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory processes.

Further mechanistic studies have revealed that PPD's anti-inflammatory action extends to the modulation of pro-inflammatory cytokines and enzymes. Specifically, PPD has been observed to abrogate the expression of LPS-induced pro-inflammatory cytokines such as interleukin-1β (IL-1β) and monocyte chemotactic protein-1 (MCP-1). Additionally, PPD significantly inhibits the expression of cyclooxygenase-2 (COX-2), a critical enzyme responsible for the production of prostaglandin (B15479496) E2 (PGE2), another key mediator of inflammation.

The anti-inflammatory effects of PPD are linked to its ability to suppress key signaling pathways. For instance, PPD has been shown to inhibit the regulation of LPS-activated p38 and c-Jun N-terminal protein kinase (JNK) pathways. mdpi.com Furthermore, research on PPD-enriched transgenic rice extracts in RAW264.7 cells has shown a reduction in LPS-induced inflammatory biomarkers by inhibiting the phosphorylation of NF-κB p65, p38 MAPK, and JNK. nih.gov In some experimental setups, PPD has also been shown to increase the release of the anti-inflammatory mediator interleukin-10. thieme-connect.com

Collectively, these findings suggest that the anti-inflammatory properties of PPD in macrophage models are mediated through the inhibition of key inflammatory molecules like NO, PGE2, and pro-inflammatory cytokines, as well as the modulation of critical signaling pathways like NF-κB, p38, and JNK. mdpi.comthieme-connect.com

Table 1: Effects of this compound on Inflammatory Markers in RAW264.7 Macrophages

| Marker | Effect of this compound | Reference |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of LPS-induced production | |

| Interleukin-1β (IL-1β) | Abrogation of LPS-induced expression | |

| Monocyte Chemotactic Protein-1 (MCP-1) | Abrogation of LPS-induced expression | |

| Cyclooxygenase-2 (COX-2) | Significant inhibition of LPS-induced expression | |

| Prostaglandin E2 (PGE2) | Inhibition of LPS-induced production | researchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of release | thieme-connect.com |

| Interleukin-6 (IL-6) | Inhibition of release | thieme-connect.com |

| Interleukin-10 (IL-10) | Increased release | thieme-connect.com |

Cancer Cell Lines (e.g., HCT-116 colorectal, Glioblastoma, HeLa, Breast, Leukemia, Intestinal, Prostate)

This compound (PPD) has demonstrated significant anti-cancer activities across a variety of human cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Colorectal Cancer (HCT-116): In HCT-116 human colorectal cancer cells, PPD has been shown to inhibit cell proliferation in a concentration-dependent manner. mdpi.com Mechanistically, PPD induces G1 phase cell cycle arrest and promotes apoptosis. mdpi.comnih.gov The apoptotic effect is further enhanced when PPD is co-administered with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). mdpi.com Studies have also indicated that PPD can induce paraptosis, a form of programmed cell death characterized by cytoplasmic vacuolization, through the generation of reactive oxygen species (ROS) and subsequent activation of the NF-κB pathway. d-nb.info Furthermore, PPD has been found to inhibit the NF-κB, JNK, and MAPK/ERK signaling pathways in these cells. spandidos-publications.com

Glioblastoma (SF188 and U87MG): In human glioblastoma cell lines, PPD exhibits cytotoxic effects. In SF188 cells, PPD induces rapid apoptosis through the activation of caspases-3, -8, -7, and -9. acs.orgacs.org In contrast, in U87MG cells, PPD induces cell death without activating caspases, suggesting a caspase-independent mechanism. acs.orgacs.org PPD also induces autophagy in both cell lines. acs.orgacs.org Additionally, PPD has been shown to reduce the viability of U251-MG and U87-MG cells by down-regulating cell adhesion proteins like N-cadherin and integrin β1, leading to reduced phosphorylation of focal adhesion kinase and subsequent G1 phase cell-cycle arrest. nih.gov

HeLa (Cervical Cancer): Research on HeLa cells has shown that PPD can inhibit cell proliferation. researchgate.net While specific mechanistic details for PPD are emerging, related ginsenosides like ginsenoside Rh2 have been shown to inhibit energy metabolism and induce apoptosis in HeLa cells. spandidos-publications.com

Breast Cancer (MCF-7): In the MCF-7 human breast cancer cell line, 20(S)-PPD has been shown to inhibit cell proliferation in a dose-dependent manner and induce apoptosis. semanticscholar.orgnih.gov The apoptotic mechanism involves the loss of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the activation of caspase-9 and -3. semanticscholar.orgnih.gov Further studies have indicated that PPD induces apoptosis by targeting the PI3K/AKT/mTOR signaling pathway. mdpi.com

Leukemia (AML): In acute myeloid leukemia (AML) cells, 20(S)-PPD inhibits cell proliferation and induces apoptosis. frontiersin.orgnih.govresearchgate.net The mechanism involves the downregulation of the anti-apoptotic proteins MCL-1 and Bcl-XL, which is mediated through the inhibition of their transcription and a decrease in protein stability. frontiersin.orgnih.govresearchgate.net PPD has also been found to induce apoptosis in AML cells by inhibiting the PI3K/AKT/mTOR pathway and reducing the expression of the transcription factor c-Myc. frontiersin.orgkoreascience.kr

Intestinal Cancer: Studies on intestinal cancer cell lines have demonstrated the anti-proliferative effects of PPD. researchgate.net

Prostate Cancer (PC3 and DU145): In prostate cancer cell lines such as PC3 and DU145, PPD has been shown to inhibit cell growth. spandidos-publications.com

Table 2: Effects of this compound on Various Cancer Cell Lines

| Cancer Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|

| HCT-116 (Colorectal) | Induces G1 cell cycle arrest and apoptosis; enhances 5-FU effects; induces paraptosis via ROS and NF-κB activation; inhibits NF-κB, JNK, and MAPK/ERK pathways. | mdpi.comnih.govd-nb.infospandidos-publications.com |

| Glioblastoma (SF188, U87MG) | Induces caspase-dependent apoptosis in SF188 and caspase-independent cell death in U87MG; induces autophagy; down-regulates cell adhesion proteins (N-cadherin, integrin β1) leading to G1 arrest. | acs.orgacs.orgnih.gov |

| HeLa (Cervical) | Inhibits cell proliferation. | researchgate.net |

| MCF-7 (Breast) | Induces apoptosis via mitochondrial pathway (increased Bax/Bcl-2 ratio, caspase-9/-3 activation); inhibits PI3K/AKT/mTOR signaling. | semanticscholar.orgnih.govmdpi.com |

| Leukemia (AML) | Induces apoptosis by down-regulating MCL-1 and Bcl-XL; inhibits PI3K/AKT/mTOR pathway and c-Myc expression. | frontiersin.orgnih.govresearchgate.netkoreascience.kr |

| Intestinal Cancer | Inhibits cell proliferation. | researchgate.net |

| Prostate Cancer (PC3, DU145) | Inhibits cell growth. | spandidos-publications.com |

Endothelial Cell Models (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

This compound (PPD) exhibits anti-angiogenic properties by affecting the function of endothelial cells. In models using Human Umbilical Vein Endothelial Cells (HUVECs), PPD has been shown to inhibit their proliferation in a dose-dependent manner. nih.gov This inhibitory effect on endothelial cell growth suggests a potential role for PPD in targeting angiogenesis, a critical process in tumor progression. nih.gov

At higher concentrations, 20(S)-PPD has been found to inhibit cell growth and induce apoptosis in HUVECs. nih.gov The mechanism underlying this pro-apoptotic effect involves the activation of the intrinsic caspase cascade, with cleavage of caspase-9 and its downstream effector, caspase-3. nih.gov Furthermore, PPD treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov

A key signaling pathway implicated in PPD-induced apoptosis in HUVECs is the endoplasmic reticulum (ER) stress pathway. PPD induces ER stress, leading to the activation of the PERK-eIF2α-ATF4 signaling axis. nih.gov This results in increased expression of ATF4 and the downstream pro-apoptotic factor CHOP. The essential role of this pathway is underscored by the finding that knockdown of PERK or ATF4 inhibits PPD-induced apoptosis. nih.gov

Table 3: Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)

| Effect | Mechanism | Reference |

|---|---|---|

| Inhibition of proliferation | Dose-dependent inhibition of HUVEC growth. | nih.gov |

| Induction of apoptosis (at high concentrations) | Activation of caspase-9 and caspase-3; decreased Bcl-2 expression. | nih.gov |

| Induction of Endoplasmic Reticulum (ER) Stress | Activation of the PERK-eIF2α-ATF4 signaling pathway, leading to increased CHOP expression. | nih.gov |

Fibroblast Models (e.g., Cardiac Fibroblasts)

Currently, there is limited direct research available specifically detailing the effects of this compound on cardiac fibroblasts within the provided search results.

Bacterial Strains (e.g., Gram-positive bacteria, MRSA, B. subtilis)

This compound (PPD) and its derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.netaustinpublishinggroup.com

Studies have shown that 20(S)-PPD exhibits potent antibacterial activity against various Gram-positive bacteria. researchgate.net This includes activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netaustinpublishinggroup.com Specifically, certain derivatives of PPD have shown good antibacterial activity against MRSA USA300, a community-associated strain, with minimum inhibitory concentration (MIC) values as low as 2-8 μg/mL. austinpublishinggroup.com PPD and its derivatives have also been shown to be effective against Bacillus subtilis. researchgate.netaustinpublishinggroup.com

The antibacterial action of some PPD derivatives has been characterized as bactericidal, meaning they directly kill the bacteria, with minimum bactericidal concentration (MBC) values against B. subtilis and MRSA USA300 in the range of 4-16 μg/mL. austinpublishinggroup.com

Furthermore, PPD and its derivatives have demonstrated synergistic effects when combined with conventional antibiotics. researchgate.net At sub-MIC concentrations, they have been shown to enhance the susceptibility of MRSA USA300 and B. subtilis 168 to antibiotics like kanamycin (B1662678) and chloramphenicol. researchgate.netaustinpublishinggroup.com

Table 4: Antibacterial Activity of this compound and its Derivatives

| Bacterial Strain | Observed Effect | Reference |

|---|---|---|

| Gram-positive bacteria (general) | Potent antibacterial activity. | researchgate.net |

| Staphylococcus aureus (including MRSA) | Good antibacterial activity, with MIC values of 2-8 μg/mL for some derivatives against MRSA USA300. | austinpublishinggroup.com |

| Bacillus subtilis | Good antibacterial activity with MIC values of 2-16 μg/mL; bactericidal activity with MBC values of 4-16 μg/mL for some derivatives. | austinpublishinggroup.com |

| Synergistic Activity (with Kanamycin and Chloramphenicol) | Enhanced susceptibility of MRSA USA300 and B. subtilis 168. | researchgate.netaustinpublishinggroup.com |

Application in Preclinical Animal Models (In vivo Studies with Mechanistic Focus)

Cerebral Ischemia/Reperfusion Injury Models (e.g., MCAO/R rats)

In preclinical models of stroke, specifically in rats subjected to middle cerebral artery occlusion/reperfusion (MCAO/R), this compound saponins (B1172615) have demonstrated significant neuroprotective effects. nih.gov While some studies focus on the related compound Protopanaxatriol (PPT), the findings provide insights into the potential mechanisms of diol-type ginsenosides in cerebral ischemia. mdpi.comnih.gov

Pretreatment with Panax quinquefolium 20(S)-protopanaxadiol saponins (PQDS) has been shown to significantly improve neurological outcomes in MCAO rats. nih.gov This is evidenced by a reduction in neurological deficit scores. nih.gov

The protective mechanism of PQDS against ischemic injury appears to be multifactorial, involving the inhibition of oxidative stress and apoptosis. nih.gov In the brain tissue of MCAO rats treated with PQDS, there is a significant increase in the activities of antioxidant enzymes such as superoxide dismutase (SOD) and Na+-K+-ATPase. nih.gov Concurrently, levels of malondialdehyde (MDA), a marker of lipid peroxidation, and intracellular calcium (Ca2+) are decreased. nih.gov